2-[3-(Trifluoromethyl)phenoxy]propanoic acid
Overview
Description
2-[3-(Trifluoromethyl)phenoxy]propanoic acid is an organic compound that belongs to the class of aryloxyphenoxypropionic acids These compounds are characterized by the presence of a phenoxy group attached to a propanoic acid moiety, with a trifluoromethyl group substituted on the phenyl ring
Scientific Research Applications
2-[3-(Trifluoromethyl)phenoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Industry: In the agrochemical industry, it is used in the development of herbicides and pesticides due to its ability to disrupt specific biological processes in target organisms.
Safety and Hazards
Future Directions
The future directions for “2-[3-(Trifluoromethyl)phenoxy]propanoic acid” and related compounds are promising. Many novel applications of trifluoromethylpyridines are expected to be discovered in the future . These compounds are already widely used in the agrochemical and pharmaceutical industries, and their use is likely to expand as more is learned about their unique properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to act as peroxisome proliferator-activated receptor agonists , suggesting that this compound may have a similar target.
Mode of Action
If it acts similarly to related compounds, it may bind to its target receptor and induce conformational changes that activate or inhibit the receptor’s function .
Biochemical Pathways
If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Result of Action
If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially regulate gene expression and influence cellular processes such as lipid metabolism and inflammation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[3-(Trifluoromethyl)phenoxy]propanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 3-(trifluoromethyl)phenol with an appropriate propanoic acid derivative. One common method is the esterification of 3-(trifluoromethyl)phenol with a propanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods One approach is the direct fluorination of phenoxypropanoic acid derivatives using fluorinating agents such as trifluoromethyl iodide
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Comparison with Similar Compounds
2-[3-(Trifluoromethyl)phenoxy]propanoic acid can be compared with other aryloxyphenoxypropionic acids, such as:
2-[4-(Trifluoromethyl)phenoxy]propanoic acid: Similar structure but with the trifluoromethyl group in the para position.
2-[3-(Trifluoromethyl)phenoxy]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
2-[3-(Trifluoromethyl)phenoxy]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-3-7(5-8)10(11,12)13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJHPYCYAWQQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395563 | |
Record name | 2-[3-(trifluoromethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
836-35-1 | |
Record name | 2-[3-(trifluoromethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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